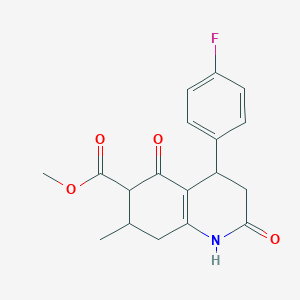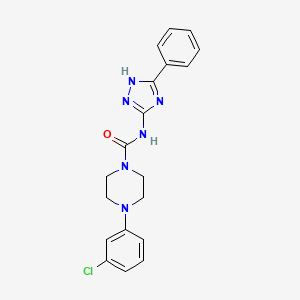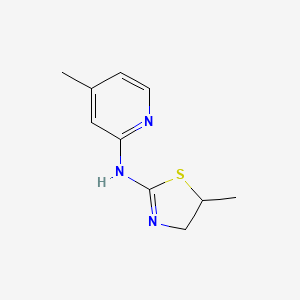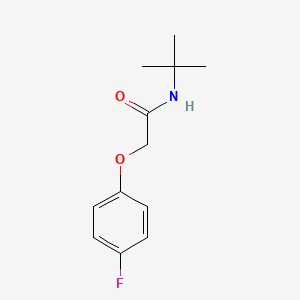![molecular formula C16H14N2OS B4414695 N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B4414695.png)
N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide, also known as PBOX-15, is a synthetic compound that has shown promising results in scientific research. This compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide inhibits the growth of cancer cells by targeting a specific protein called Hsp90. This protein is involved in the folding and stabilization of other proteins that are essential for cancer cell growth. By inhibiting Hsp90, N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide has minimal toxicity and does not affect normal cells. This compound has been shown to induce apoptosis in cancer cells without affecting healthy cells. Additionally, N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide has been shown to inhibit tumor growth in animal models, suggesting its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide is its specificity for cancer cells. This compound targets Hsp90, which is overexpressed in cancer cells, making it an effective treatment option. Additionally, N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide has been shown to be effective against drug-resistant cancer cells, which is a major limitation of current cancer treatments.
One limitation of N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide is its complex synthesis process, which requires expertise in organic chemistry. Additionally, further research is needed to determine the optimal dosage and administration method for this compound.
Orientations Futures
Future research on N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide should focus on optimizing its synthesis process and determining the optimal dosage and administration method for cancer treatment. Additionally, further studies are needed to determine the long-term effects of N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide on healthy cells and to investigate its potential use in combination with other cancer treatments.
Conclusion:
In conclusion, N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide is a promising compound for cancer treatment due to its ability to inhibit the growth of cancer cells by targeting Hsp90. This compound has minimal toxicity and has been shown to be effective against a variety of cancer types. Future research on N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide should focus on optimizing its synthesis process, determining the optimal dosage and administration method, and investigating its potential use in combination with other cancer treatments.
Applications De Recherche Scientifique
N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. Research has shown that N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has been shown to be effective against a variety of cancer types, including breast, prostate, and lung cancer. Additionally, N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide has been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16(15-4-3-11-20-15)17-12-13-5-7-14(8-6-13)18-9-1-2-10-18/h1-11H,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCBQHBBNWJRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4414644.png)
![N-allyl-N'-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414652.png)


![methyl 6-acetyl-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4414669.png)
![N-[4-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B4414674.png)
![N-(3-chlorophenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414683.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4414686.png)

![N-(4-chlorophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4414704.png)
![(1,3-benzodioxol-5-ylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B4414715.png)